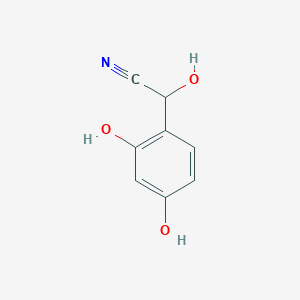
I+/-,2,4-Trihydroxybenzeneacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetonitrile, alpha,2,4-trihydroxy- is a chemical compound with the molecular formula C8H7NO3 It is known for its unique structure, which includes a benzene ring substituted with acetonitrile and three hydroxyl groups at the alpha, 2, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneacetonitrile, alpha,2,4-trihydroxy- can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with potassium cyanide in the presence of a base to form benzyl cyanide. This intermediate can then undergo hydroxylation reactions to introduce the hydroxyl groups at the desired positions. The reaction conditions typically involve the use of strong bases and oxidizing agents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of benzeneacetonitrile, alpha,2,4-trihydroxy- often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetonitrile, alpha,2,4-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are typically used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of benzyl ethers or esters.
Scientific Research Applications
Benzeneacetonitrile, alpha,2,4-trihydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzeneacetonitrile, alpha,2,4-trihydroxy- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can also participate in nucleophilic addition reactions, potentially modifying the activity of enzymes or receptors. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetonitrile: Lacks the hydroxyl groups, resulting in different chemical reactivity and applications.
Mandelonitrile: Contains a hydroxyl group at the alpha position but lacks additional hydroxyl groups at the 2 and 4 positions.
Phenylglycolonitrile: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
Benzeneacetonitrile, alpha,2,4-trihydroxy- is unique due to the presence of three hydroxyl groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
909772-74-3 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H7NO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,10-12H |
InChI Key |
RLRTZJZGNBXADR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-[(7aS)-1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14068725.png)
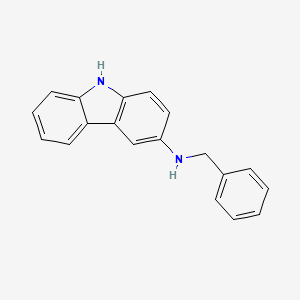
![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)

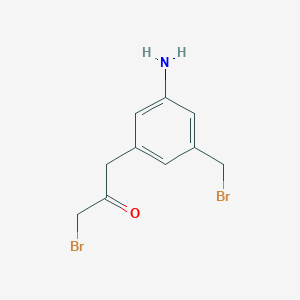
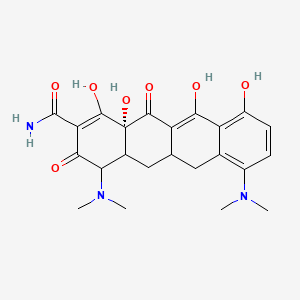
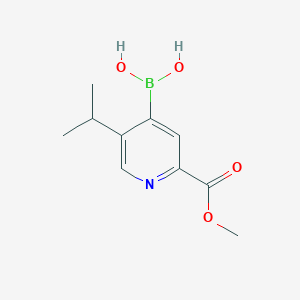

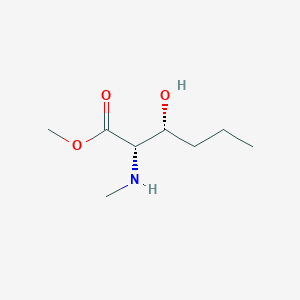
![2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B14068784.png)

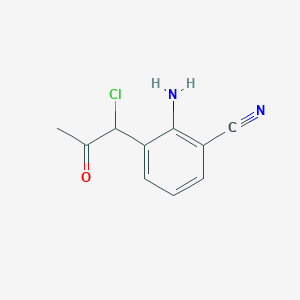
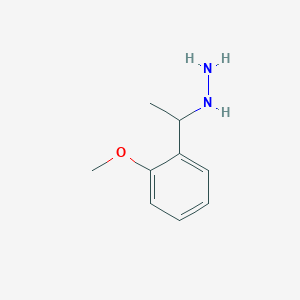
![trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B14068798.png)
